2-azaspiro[4.4]nonan-4-ol
Description
Properties
CAS No. |
1781297-17-3 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Nitroalkene Precursors
A foundational approach involves the cyclization of nitroalkene derivatives. In one protocol, nitroaldehyde intermediates are treated with ethylene glycol under acid catalysis to form nitrodioxolanes, followed by reductive cleavage using Zn dust in a THF/water mixture . For example, nitrodioxolane 4b (85% yield) is reduced to nitrone 5b under controlled temperature (3–6°C), which undergoes subsequent cyclization. The resulting isoxazolidine intermediate is subjected to Zn-mediated ring opening in acidic ethanol, yielding aminoalcohol 9a with 90% efficiency . Key steps include:
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Nitroaldehyde cyclization : TsOH-catalyzed reaction with ethylene glycol.
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Reductive cleavage : Zn/NH₄Cl system at low temperatures to prevent side reactions.
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Ring-opening : Zn powder in EtOH/AcOH with EDTA stabilization to prevent metal coordination .
This method prioritizes mild conditions but requires precise stoichiometric control to avoid over-reduction.
Reductive Amination and Spirocyclization
Multigram-scale syntheses leverage reductive amination for spirocycle assembly. A Thieme Connect study details the reaction of nitriles with aldehydes using BuLi and NH(i-Pr)₂ to form imines, which are reduced to amines and cyclized . For instance, treating nitrile 2 with aldehyde 1 in THF at –78°C generates a spirocyclic amine intermediate. Subsequent LAH reduction yields 2-azaspiro[4.4]nonan-4-ol analogs with 89% yield . Critical parameters include:
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Temperature control : –78°C to prevent imine polymerization.
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Reduction : LAH in THF at reflux for 1 hour.
This method is scalable but necessitates anhydrous conditions and careful handling of pyrophoric reagents.
Photooxygenation Followed by Reduction
A photochemical route employs rose Bengal as a photosensitizer for spiroaminal formation. In a Royal Society of Chemistry procedure, furan derivatives undergo photooxygenation under O₂ atmosphere, followed by Me₂S reduction to yield hydroxylated spirocycles . For example, irradiating 3-(furan-2-yl)propan-1-ol with benzylamine and TFA produces 6-benzyl-1-oxa-6-azaspiro[4.4]nonan-7-one, which is reduced to the target alcohol . Advantages include:
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Green chemistry : Use of O₂ as an oxidant.
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Rapid reaction : Completion within 8 minutes under irradiation.
This method is ideal for lab-scale synthesis but requires specialized equipment for light irradiation.
Industrial-Scale Synthesis Approaches
EvitaChem highlights intramolecular cyclization as a cornerstone for industrial production. Continuous flow reactors and heterogeneous catalysts (e.g., Cu-NH₃ complexes) enhance throughput. One protocol involves cyclizing 1-oxa-4-azaspiro[4.4]nonane derivatives with isopropyl groups under high-pressure conditions, achieving >90% conversion. Key industrial considerations:
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Catalyst recycling : Minimizes waste.
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Process intensification : Flow chemistry reduces reaction times.
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Purity control : In-line HPLC monitoring ensures ≥97% purity.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2-azaspiro[4.4]nonan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Azaspiro[4.4]nonan-4-ol has been investigated for its potential therapeutic properties:
- Anticonvulsant Activity: A study demonstrated that derivatives of this compound exhibited anticonvulsant effects in animal models, particularly showing efficacy in the maximal electroshock (MES) test at doses of 100 mg/kg .
Biological Studies
Research has highlighted its interactions with biological molecules:
- Nitroxide Form Stability: The stable nitroxide form of this compound makes it suitable as a probe in electron paramagnetic resonance (EPR) studies. This capability helps elucidate molecular dynamics and interactions within biological systems .
Material Science
The compound's unique structure allows it to be utilized in developing new materials:
- Polymer Chemistry: Its spirocyclic nature contributes to the design of novel polymers with enhanced mechanical properties.
Case Studies
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Anticonvulsant Research:
In a study evaluating the anticonvulsant activity of various spirosuccinimides, including derivatives of this compound, significant anticonvulsant activity was observed with specific structural modifications leading to enhanced efficacy . -
EPR Studies:
The compound's stable nitroxide form has been effectively used in EPR studies to investigate the dynamics of biomolecules, providing insights into their interactions and mechanisms of action within cellular environments .
Mechanism of Action
The mechanism of action of 2-azaspiro[4.4]nonan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s spiro-ring configuration allows it to bind to various enzymes and receptors, influencing their activity. This binding can modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Structural Variations
Key structural differences among spirocyclic analogues include ring size, substituent positions, and heteroatom placement.
Key Observations :
Pharmacological Activity
Anticonvulsant Activity:
Key Findings :
- N-[(4-Arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane show superior potency in sc. Met tests (ED₅₀ = 15–80 mg/kg), attributed to 5-HT₁A/5-HT₂A receptor modulation .
- Introduction of aromatic substituents (e.g., 3-trifluoromethylphenyl) enhances anticonvulsant activity (e.g., ED₅₀ = 23 mg/kg for compound 2h) .
Q & A
Q. What are the key synthetic methodologies for 2-azaspiro[4.4]nonan-4-ol derivatives?
The synthesis of this compound derivatives often employs phosphine-catalyzed [3+2] cycloaddition reactions. For example, tri-n-butylphosphine has been used to annulate thioamides with 2-alkynoates, yielding spirocyclic products with high regioselectivity . Other routes include asymmetric catalytic reactions between alkenes and aldehydes, as demonstrated in the synthesis of (3R,4S)-3-(Prop-1-en-2-yl)-1-tosyl-1-azaspiro[4.4]nonan-4-ol (83% purity), which leverages chiral induction for stereochemical control .
Q. How are this compound derivatives characterized structurally?
Structural elucidation relies on NMR (¹H and ¹³C), HRMS, and optical rotation measurements. For instance, (7R,8S)-7-(prop-1-en-2-yl)-5-tosyl-5-azaspiro[3.4]octan-8-ol was confirmed via [α]D²⁵ values and spectral data, with purity assessed by chromatographic methods (81% purity) . X-ray crystallography is also critical for resolving stereochemical ambiguities, as seen in the comparison of active and inactive anticonvulsant analogs .
Q. What are the primary biological applications of this compound derivatives?
These compounds are explored as bioactive molecules in neuroscience and oncology. For example, N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione derivatives exhibit anticonvulsant activity in maximal electroshock (MES) models, with protective indices (TD₅₀/ED₅₀) exceeding 4.5 . Additionally, substituted benzyloxy analogs (e.g., 2',4'-dichloro and 4'-trifluoromethyl derivatives) show enhanced potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for therapeutic use?
SAR analysis employs computational tools (e.g., semiempirical methods, CLOGP) and experimental fragment-based approaches. For anticonvulsants, substituents like halogens (Cl, Br, F) on the benzyloxy group enhance activity by modulating lipophilicity and binding affinity . Topliss and Craig plot analyses further guide substituent selection, balancing electronic and steric effects .
Q. What computational methods are used to predict reaction intermediates in this compound synthesis?
Ab initio molecular orbital calculations (e.g., HF/3-21G and MP2/6-311G levels) model geometric intermediates, such as phenoxenium cations in ring-closure reactions. These studies rationalize experimental outcomes, as seen in the selective formation of N-prenyl derivatives with methylated allyl groups .
Q. How do stereochemical variations impact biological activity?
Inactive analogs like N-benzyl-2-azaspiro[4.4]nonane-1,3-dione lack the benzyloxy substituent critical for anticonvulsant activity, highlighting the role of hydrogen bonding and π-π interactions in target engagement . Chiral resolution via asymmetric synthesis (e.g., using tosyl groups) ensures enantiopure products with defined pharmacological profiles .
Q. What strategies resolve contradictions in biological data across studies?
Discrepancies in activity may arise from impurities (e.g., 81–83% purity in synthesized compounds) or assay variability (e.g., MES vs. subcutaneous metrazol tests). Rigorous purity validation (HPLC, HRMS) and standardized protocols (e.g., OECD guidelines) mitigate these issues. Cross-study meta-analyses and open data sharing further enhance reproducibility .
Methodological Considerations
Q. How are physicochemical parameters (e.g., logP, PSA) correlated with activity?
CLOGP analysis predicts lipophilicity, while polar surface area (PSA) estimates blood-brain barrier permeability. For anticonvulsants, optimal logP values (~2–3) balance solubility and membrane penetration. Experimental logP values (e.g., 0.508 for 1-azaspiro[4.4]nonan-2-one) guide lead optimization .
Q. What catalytic systems enable enantioselective synthesis?
Chiral phosphine catalysts (e.g., tri-n-butylphosphine) promote asymmetric [3+2] cycloadditions, achieving >80% enantiomeric excess in spirocyclic products . Transition-metal catalysts (e.g., Pd) are also used for aminoalkynylation reactions to construct bicyclic heterocycles .
Q. How are advanced derivatives (e.g., fluorinated analogs) synthesized?
Electrophilic fluorination (e.g., using Selectfluor) introduces fluorine atoms at strategic positions. For example, 2'-fluoro and 3'-fluoro benzyloxy derivatives are synthesized via nucleophilic substitution, enhancing metabolic stability and receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
